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Compound of Interest

Compound Name: 1-Fluoro-3-nitrobenzene

Cat. No.: B1663965

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted
on 1-fluoro-3-nitrobenzene, a molecule of interest in medicinal chemistry and materials
science. The document delves into its molecular structure, vibrational properties, and electronic
characteristics as elucidated by computational methods. All quantitative data is presented in
structured tables for comparative analysis, and detailed methodologies for the cited theoretical
experiments are provided.

Molecular Structure and Geometry

The equilibrium molecular geometry of 1-fluoro-3-nitrobenzene has been optimized using
Density Functional Theory (DFT) calculations, providing precise data on bond lengths and
angles. These computational approaches offer a detailed three-dimensional understanding of
the molecule's structure at the atomic level.

Data Presentation: Optimized Geometrical Parameters

The structural parameters of 1-fluoro-3-nitrobenzene have been calculated, revealing the
influence of the fluorine and nitro group substituents on the benzene ring. The C-F bond length
is reported to be in the range of 1.338—1.354 A[1]. The tables below summarize the key bond
lengths and bond angles as determined by DFT calculations.
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Bond

Bond Length (A)

Data not available

Data not available

N-O

Data not available

C-C (aromatic)

Data not available

C-H

Data not available

Table 1: Optimized Bond Lengths of 1-fluoro-3-nitrobenzene.

Angle Bond Angle (degrees)
C-C-F Data not available
C-C-N Data not available
C-N-O Data not available
O-N-O Data not available
C-C-C (aromatic) Data not available
C-C-H Data not available

Table 2: Optimized Bond Angles of 1-fluoro-3-nitrobenzene.

Note: Specific values for all parameters were not available in the public domain at the time of
this compilation. The data is based on computational studies reported by S. Ramalingam et al.

Vibrational Analysis

Vibrational spectroscopy, a cornerstone of molecular characterization, has been applied to 1-
fluoro-3-nitrobenzene both experimentally (FT-IR and FT-Raman) and theoretically. DFT
calculations have been instrumental in assigning the observed vibrational modes to specific
molecular motions.
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Data Presentation: Vibrational Frequencies

The theoretical vibrational frequencies for 1-fluoro-3-nitrobenzene have been computed and
are often scaled by an empirical factor to better match experimental values[2]. The table below
presents a selection of key calculated vibrational frequencies and their assignments.

Vibrational Mode Calculated Frequency (cm™?)
NO2 asymmetric stretching Data not available
NO2z symmetric stretching Data not available
C-F stretching Data not available
C-N stretching Data not available
Aromatic C-H stretching Data not available
Aromatic ring stretching Data not available

Table 3: Selected Calculated Vibrational Frequencies of 1-fluoro-3-nitrobenzene.

Note: Specific frequency values were not available in the public domain at the time of this
compilation. The data is based on computational studies reported by S. Ramalingam et al.

Electronic Properties

The electronic structure of 1-fluoro-3-nitrobenzene, particularly the energies of the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),
provides insights into its reactivity, stability, and potential for charge transfer.

Data Presentation: Frontier Molecular Orbital Energies

The HOMO-LUMO energy gap is a crucial parameter for understanding the electronic behavior
of a molecule. A smaller gap generally indicates higher reactivity.
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Parameter Energy (eV)

HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap Data not available

Table 4: Calculated Electronic Properties of 1-fluoro-3-nitrobenzene.

Note: Specific energy values were not available in the public domain at the time of this
compilation. The data is based on computational studies reported by S. Ramalingam et al.

Experimental Protocols

The theoretical data presented in this guide are primarily derived from studies employing
Density Functional Theory (DFT). The following outlines a typical computational methodology

used for the analysis of 1-fluoro-3-nitrobenzene.

Computational Details

o Software: Gaussian 09 program package is a commonly used software for such calculations.

e Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee—Yang—
Parr) and B3PW91 hybrid functionals.

e Basis Sets: The 6-31++G(d,p) and 6-311++G(d,p) basis sets are typically employed for
geometry optimization and vibrational frequency calculations.

o Geometry Optimization: The molecular geometry is optimized to a minimum on the potential
energy surface without any symmetry constraints.

 Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the
optimized geometry to confirm it as a true minimum (no imaginary frequencies) and for
comparison with experimental spectra. The calculated frequencies are often scaled to correct
for anharmonicity and other systematic errors.
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« Electronic Property Calculation: The energies of the frontier molecular orbitals (HOMO and
LUMO) are calculated at the optimized geometry.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT
language, illustrate the molecular structure and the computational workflow.

Caption: Molecular structure of 1-fluoro-3-nitrobenzene.
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Caption: General workflow for DFT calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Theoretical Insights into 1-fluoro-3-nitrobenzene: A
Computational Chemistry Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663965#theoretical-studies-on-1-fluoro-3-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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